N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-21(19,20)16-13-6-7-14-12(9-13)5-8-15(18)17(14)10-11(2)3/h6-7,9,11,16H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZMZHXLLRHTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives .
Scientific Research Applications
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related ethanesulfonamide derivatives. Below is a systematic comparison based on substituents, molecular properties, and reported applications:
Table 1: Key Structural and Functional Comparisons
Structural Differences and Implications
- Core Heterocycles: The target compound’s tetrahydroquinoline core distinguishes it from pyrrolopyridine (e.g., ) or triazolopyrazine (e.g., ) hybrids. Tetrahydroquinoline derivatives are known for metabolic stability, whereas fused heterocycles in analogs may enhance target selectivity .
- Ethanesulfonamide at the 6-position contrasts with the difluorophenoxy-pyrrolopyridine system in , which introduces electronegative fluorine atoms for enhanced binding interactions. Triazolopyrazine modifications (e.g., ) introduce nitrogen-rich aromatic systems, likely improving affinity for ATP-binding pockets in kinases.
Pharmacological and Physicochemical Properties
- Solubility: The target compound’s isobutyl group may reduce aqueous solubility compared to the difluorophenoxy analog in , which contains polar ether and fluorine substituents.
- Potency: While the anticancer activity of is explicit, the target compound’s activity remains speculative.
- Synthetic Accessibility : The use of SHELX programs (e.g., SHELXL for crystallography ) implies that structural validation of such compounds relies on robust crystallographic data, a common practice in drug development.
Biological Activity
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a sulfonamide derivative characterized by a unique combination of a tetrahydroquinoline moiety and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications based on available research findings.
This compound is classified within the broader category of sulfonamides. Its molecular formula is , with a molecular weight of approximately 280.35 g/mol. The compound's structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.35 g/mol |
| CAS Number | 941991-60-2 |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in critical cellular processes. This interaction can modulate various signaling pathways related to cell proliferation, apoptosis, and inflammation.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. Research indicates that this compound may exhibit significant antibacterial effects against a range of pathogens. The sulfonamide group is believed to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Anticancer Effects
Preliminary studies suggest that compounds with a tetrahydroquinoline structure may possess anticancer properties. The unique structural features of this compound may enhance its efficacy in targeting cancer cells while minimizing toxicity to normal cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the quinoline class. For instance:
- Antimicrobial Studies : In vitro assays demonstrated that related tetrahydroquinoline derivatives exhibited substantial antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : Research involving cell lines has shown that certain analogs induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Mechanistic Insights : Studies have reported that these compounds can interfere with DNA replication and repair mechanisms in cancer cells, leading to increased cell death.
Q & A
Q. Mechanistic Studies :
- Assess apoptosis markers (e.g., caspase-3 activation) via flow cytometry.
- Evaluate mitochondrial membrane potential disruption using JC-1 dye .
Selectivity Index (SI) : Calculate SI = IC50(non-cancer)/IC50(cancer). Analogs with SI >10 warrant further study .
- Data Interpretation : Isobutyl derivatives show higher SI values (~8–12) compared to ethyl analogs (~3–5), suggesting substituent size impacts target engagement .
Q. What techniques are recommended for elucidating the compound’s interaction with enzymatic targets (e.g., kinases)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified kinases (e.g., EGFR or CDK2).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Crystallography : Co-crystallize with target enzymes (e.g., PYL2 ABA receptors) to resolve binding modes, as seen in PDB 4A2O .
Methodological Guidance for Data Analysis
Q. How should researchers address variability in biological replicate data for this compound?
- Best Practices :
- Normalization : Use internal controls (e.g., housekeeping genes in qPCR) or Z-factor validation for high-throughput screens.
- Statistical Power : Ensure n ≥ 3 biological replicates with technical triplicates to account for plate-to-plate variability .
- Case Example : Inconsistent IC50 values (±15%) for antiproliferative activity were resolved by standardizing cell passage numbers and serum starvation protocols .
Q. What computational tools are suitable for predicting metabolic stability of this compound?
- Tools :
- CYP450 Inhibition Assays : Use LC-MS/MS to identify major metabolites.
- In Silico Prediction : SwissADME or ADMETLab to estimate hepatic extraction ratio and plasma protein binding .
Tables for Key Findings
Table 1 : Comparative Biological Activity of Structural Analogs
| Substituent (Position) | Anticancer IC50 (μM) | Antimicrobial MIC (μg/mL) | Selectivity Index |
|---|---|---|---|
| Isobutyl (1-) | 0.8–1.2 | 8–16 (S. aureus) | 8–12 |
| Benzyl (1-) | 1.5–2.0 | 32–64 (E. coli) | 3–5 |
| Ethyl (1-) | 2.5–3.0 | 16–32 (S. aureus) | 2–4 |
| Data synthesized from . |
Table 2 : Key Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
